molecular formula C19H36O5 B1236717 12,13-Dihydroxy-11-methoxy-9-octadecenoic acid

12,13-Dihydroxy-11-methoxy-9-octadecenoic acid

Cat. No. B1236717
M. Wt: 344.5 g/mol
InChI Key: VLWJNSLOMXQTLE-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12,13-dihydroxy-11-methoxy-9-octadecenoic acid is a long-chain fatty acid.

Scientific Research Applications

Biochemical Mechanism Studies

Research on 12,13-Dihydroxy-11-methoxy-9-octadecenoic acid involves its role in biochemical processes. For instance, Hamberg (1987) explored the transformation of 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid in corn, detailing the conversion into 12,13(S)-oxido-9(Z),11-octadecadienoic acid followed by spontaneous hydrolysis into 12-keto-13-hydroxy-9(Z)-octadecenoic acid (Hamberg, 1987).

Reaction Studies with Hematin

Dix and Marnett (1985) studied the reaction of linoleic acid hydroperoxide with hematin, producing various compounds including 12,13-epoxyoctadecenoic acid. This study sheds light on the complex pathways involved in unsaturated fatty acid hydroperoxide metabolism (Dix & Marnett, 1985).

Acid-Catalyzed Transformations

Gardner et al. (1984) investigated the acid-catalyzed transformation of 13(S)-hydroperoxylinoleic acid, revealing the formation of various compounds including 12,13-epoxy-11-hydroxy-9-octadecenoic acid, highlighting the chemical versatility of such fatty acids in different conditions (Gardner, Nelson, Tjarks, & England, 1984).

Photolysis Studies

Schieberle et al. (1985) focused on the photolysis of unsaturated fatty acid hydroperoxides, including the decomposition of methyl 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoate, leading to the understanding of the behavior of such compounds under specific light conditions (Schieberle, Trebert, Firl, & Grosch, 1985).

Synthesis and Biological Activity

Li et al. (2009) synthesized hydroxylated derivatives of linoleic acid, exploring their cytotoxicity against various human cancer cell lines. This study indicates potential applications of these compounds in biomedical research (Li, Tran, Duke, Ng, Yang, & Duke, 2009).

Linoleic Acid Metabolism

The metabolism of linoleic acid, which produces compounds like 12,13-dihydroxy-9-octadecenoic acid, has been a subject of interest. Hildreth et al. (2020) reviewed cytochrome P450-derived metabolites of linoleic acid, emphasizing their physiological and pathophysiological roles in health and disease (Hildreth, Kodani, Hammock, & Zhao, 2020).

properties

Product Name

12,13-Dihydroxy-11-methoxy-9-octadecenoic acid

Molecular Formula

C19H36O5

Molecular Weight

344.5 g/mol

IUPAC Name

(E)-12,13-dihydroxy-11-methoxyoctadec-9-enoic acid

InChI

InChI=1S/C19H36O5/c1-3-4-10-13-16(20)19(23)17(24-2)14-11-8-6-5-7-9-12-15-18(21)22/h11,14,16-17,19-20,23H,3-10,12-13,15H2,1-2H3,(H,21,22)/b14-11+

InChI Key

VLWJNSLOMXQTLE-SDNWHVSQSA-N

Isomeric SMILES

CCCCCC(C(C(/C=C/CCCCCCCC(=O)O)OC)O)O

SMILES

CCCCCC(C(C(C=CCCCCCCCC(=O)O)OC)O)O

Canonical SMILES

CCCCCC(C(C(C=CCCCCCCCC(=O)O)OC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12,13-Dihydroxy-11-methoxy-9-octadecenoic acid
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Reactant of Route 5
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Reactant of Route 6
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